
(3E)-1-(2-bromophenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-(2-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups
准备方法
合成路线和反应条件
(3E)-1-(2-溴苯基)-3-(4-氯苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮的合成通常涉及多步反应过程。一种常见的合成方法包括以下步骤:
吡咯烷酮核的形成: 第一步涉及通过环化反应形成吡咯烷酮核。这可以通过在酸性或碱性条件下使适当的胺与羰基化合物反应来实现。
取代基的引入: 溴、氯和苯基通过各种取代反应引入。例如,可以在催化剂存在下使用溴或N-溴代琥珀酰亚胺 (NBS) 进行溴化。
最终环化和纯化: 最后一步涉及将中间体化合物环化以形成所需的吡咯烷酮衍生物。然后使用重结晶或色谱等技术纯化产物。
工业生产方法
在工业环境中,(3E)-1-(2-溴苯基)-3-(4-氯苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮的生产可能涉及大规模分批或连续流动工艺。这些方法针对高收率和高纯度进行了优化,通常利用自动化系统来精确控制反应条件。
化学反应分析
反应类型
(3E)-1-(2-溴苯基)-3-(4-氯苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 溴和氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在碱存在下的胺或硫醇等亲核试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会生成羧酸,而还原可能会生成醇或胺。
科学研究应用
化学
在化学领域,(3E)-1-(2-溴苯基)-3-(4-氯苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应途径和开发新型化合物。
生物学
在生物学研究中,这种化合物因其潜在的生物活性而被研究,例如抗菌、抗真菌和抗癌特性。研究人员研究其与各种生物靶标的相互作用,以了解其作用机制和潜在的治疗应用。
医学
在医学领域,(3E)-1-(2-溴苯基)-3-(4-氯苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮因其作为药物候选物的潜力而被探索。它与特定分子靶标相互作用的能力使其成为开发新药的有希望的化合物。
工业
在工业领域,该化合物用于生产特种化学品和材料。其独特的化学性质使其适用于涂料、粘合剂和聚合物等领域的应用。
作用机制
(3E)-1-(2-溴苯基)-3-(4-氯苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他在各种生物过程中发挥作用的蛋白质。该化合物的效果通过信号转导、基因表达和代谢调节等途径介导。
相似化合物的比较
类似化合物
- (3E)-1-(2-溴苯基)-3-(4-氟苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮
- (3E)-1-(2-氯苯基)-3-(4-氯苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮
- (3E)-1-(2-溴苯基)-3-(4-甲基苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮
独特性
(3E)-1-(2-溴苯基)-3-(4-氯苄叉基)-5-苯基-1,3-二氢-2H-吡咯-2-酮的独特性在于其取代基的特定组合,赋予其独特的化学和生物学特性。与类似化合物相比,它可能表现出不同的反应性、稳定性和生物活性,使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C23H15BrClNO |
|---|---|
分子量 |
436.7 g/mol |
IUPAC 名称 |
(3E)-1-(2-bromophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H15BrClNO/c24-20-8-4-5-9-21(20)26-22(17-6-2-1-3-7-17)15-18(23(26)27)14-16-10-12-19(25)13-11-16/h1-15H/b18-14+ |
InChI 键 |
WHJSOJOXOJNYSQ-NBVRZTHBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=CC=C4Br |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


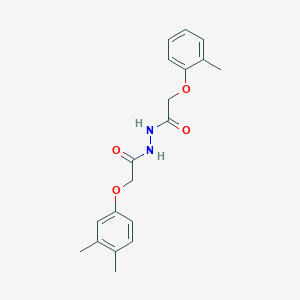
![ethyl 4-{5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11691993.png)
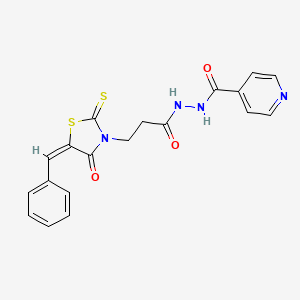
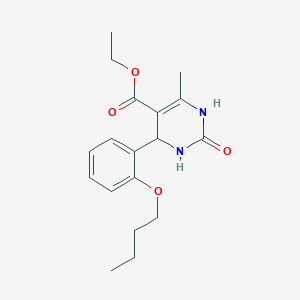
![N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692017.png)

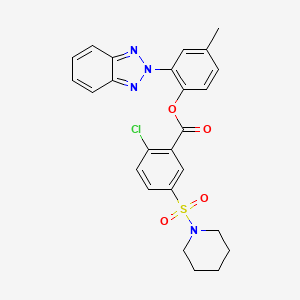

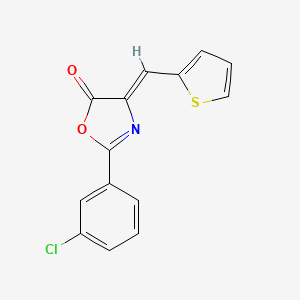
![Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11692032.png)
![(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11692039.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11692041.png)
![N-{2-[(4-bromophenyl)carbamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11692053.png)
![2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11692068.png)
